N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide
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Overview
Description
N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzimidazole ring fused with a benzene ring, making it a heterocyclic aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated with propyl halides to introduce the propyl group at the nitrogen atom.
Amidation: The final step involves the reaction of the alkylated benzimidazole with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzamides, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Benzimidazol-2-yl)carbamate
- N-(1H-Benzimidazol-2-yl)-2-phenylacetamide
- N-(1H-Benzimidazol-2-yl)-3-phenylpropanamide
Uniqueness
N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is unique due to the presence of the propyl group, which can influence its biological activity and chemical reactivity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C19H21N3O |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[2-(1-propylbenzimidazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H21N3O/c1-2-14-22-17-11-7-6-10-16(17)21-18(22)12-13-20-19(23)15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,20,23) |
InChI Key |
MBMVTXBPTFXWKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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